molecular formula C9H12F3N3S B6350533 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole CAS No. 1206524-57-3

1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole

Cat. No.: B6350533
CAS No.: 1206524-57-3
M. Wt: 251.27 g/mol
InChI Key: PEKBNRLCPOYZDQ-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole is a synthetic organic compound that features a trifluoromethylsulfanyl group attached to a pyrrolidine ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Trifluoromethylsulfanyl Group: This step often involves the use of trifluoromethylthiolating agents under controlled conditions.

    Attachment to the Imidazole Ring: The final step involves linking the pyrrolidine derivative to an imidazole ring, which can be achieved through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-triazole: Contains a triazole ring instead of an imidazole ring.

    1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-tetrazole: Features a tetrazole ring in place of the imidazole ring.

Uniqueness

1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[3-(trifluoromethylsulfanyl)pyrrolidin-1-yl]methyl]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3S/c10-9(11,12)16-8-1-3-14(5-8)7-15-4-2-13-6-15/h2,4,6,8H,1,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKBNRLCPOYZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1SC(F)(F)F)CN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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